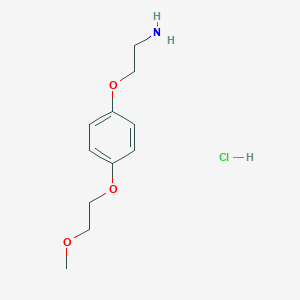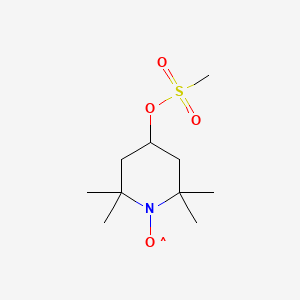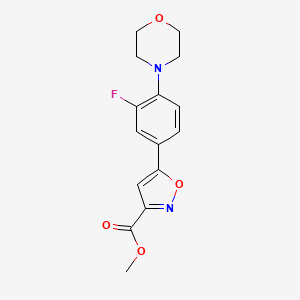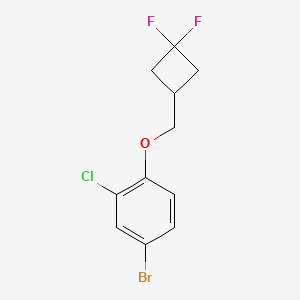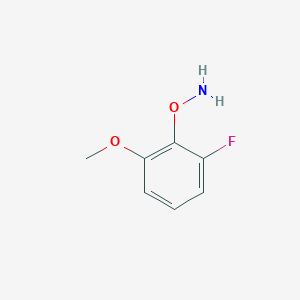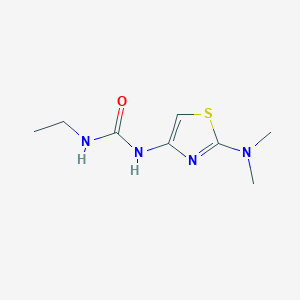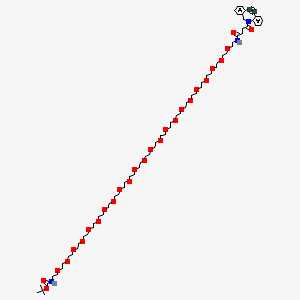
DBCO-PEG23-NH-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBCO-PEG23-NH-Boc is a long-chain click chemistry reagent. It contains a dibenzocyclooctyne (DBCO) functional group attached to the end of a polyethylene glycol (PEG) chain, and a tert-butoxycarbonyl (Boc)-protected amino group at the other end. The DBCO group is known for its ability to react with azides through copper-free click chemistry, forming stable triazole linkages. The Boc protecting group can be deprotected under acidic conditions to free the amine. The hydrophilic PEG linker increases the water solubility of the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG23-NH-Boc involves several steps:
PEGylation: The PEG chain is synthesized by polymerizing ethylene oxide.
Functionalization: The PEG chain is functionalized with a DBCO group at one end and a Boc-protected amino group at the other end. This involves the reaction of PEG with DBCO and Boc-protected amine under specific conditions.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity (≥98%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce PEG.
Functionalization: Large-scale functionalization of PEG with DBCO and Boc-protected amine.
Purification: Industrial purification techniques such as large-scale chromatography or crystallization to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
DBCO-PEG23-NH-Boc undergoes several types of chemical reactions:
Click Chemistry: The DBCO group reacts with azides through copper-free click chemistry, forming stable triazole linkages
Deprotection: The Boc protecting group can be removed under acidic conditions to free the amine
Common Reagents and Conditions
Azides: React with the DBCO group under mild conditions to form triazole linkages.
Acids: Used to deprotect the Boc group, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products
Triazole Linkages: Formed from the reaction of DBCO with azides.
Free Amine: Formed from the deprotection of the Boc group.
Wissenschaftliche Forschungsanwendungen
DBCO-PEG23-NH-Boc has a wide range of applications in scientific research:
Chemistry: Used in click chemistry reactions to form stable triazole linkages
Biology: Used for bioconjugation and labeling of biomolecules such as proteins and antibodies.
Medicine: Used in drug delivery systems to modify drug carriers or nanoparticles.
Industry: Used in the development of new materials and surface modifications.
Wirkmechanismus
The mechanism of action of DBCO-PEG23-NH-Boc involves:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
DBCO-PEG4-NH-Boc: Similar structure but with a shorter PEG chain.
DBCO-PEG12-NH-Boc: Similar structure but with a medium-length PEG chain.
DBCO-PEG24-NH-Boc: Similar structure but with a slightly longer PEG chain.
Uniqueness
DBCO-PEG23-NH-Boc is unique due to its long PEG chain, which provides increased water solubility and biocompatibility compared to shorter PEG chains. The combination of DBCO and Boc groups allows for versatile applications in click chemistry and bioconjugation .
Eigenschaften
Molekularformel |
C72H121N3O27 |
|---|---|
Molekulargewicht |
1460.7 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C72H121N3O27/c1-72(2,3)102-71(78)74-17-19-80-21-23-82-25-27-84-29-31-86-33-35-88-37-39-90-41-43-92-45-47-94-49-51-96-53-55-98-57-59-100-61-63-101-62-60-99-58-56-97-54-52-95-50-48-93-46-44-91-42-40-89-38-36-87-34-32-85-30-28-83-26-24-81-22-20-79-18-16-73-69(76)14-15-70(77)75-64-67-10-5-4-8-65(67)12-13-66-9-6-7-11-68(66)75/h4-11H,14-64H2,1-3H3,(H,73,76)(H,74,78) |
InChI-Schlüssel |
OZBQVWBGBAGGFC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-[4-(1-Imidazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715874.png)
![4-[4-(Benzyloxy)phenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13715880.png)
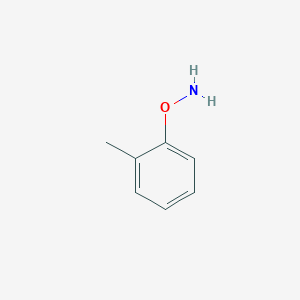
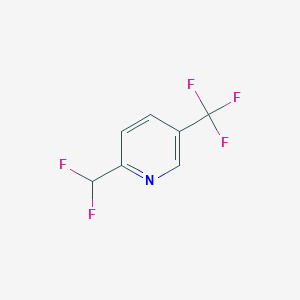
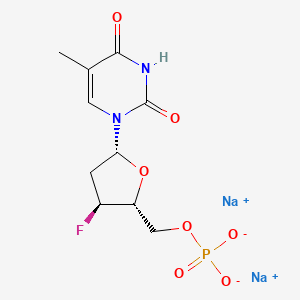
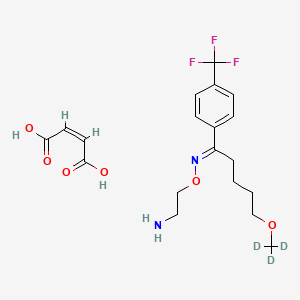
![6-Ethoxycarbonyl-5,6,7,8-tetrahydro-2-thioureido-4-(trifluoromethyl)pyrido-[4,3-d]-pyrimidine](/img/structure/B13715933.png)
